Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 1257551-29-3) belongs to the class of 5-nitropyrimidin-4-amine derivatives bearing a fused dihydroisoquinoline moiety. Its molecular formula is C13H13N5O2 with a molecular weight of 271.27 g/mol.

Molecular Formula C13H13N5O2
Molecular Weight 271.28
CAS No. 1257551-29-3
Cat. No. B2608705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine
CAS1257551-29-3
Molecular FormulaC13H13N5O2
Molecular Weight271.28
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NC=C(C(=N3)N)[N+](=O)[O-]
InChIInChI=1S/C13H13N5O2/c14-12-11(18(19)20)7-15-13(16-12)17-6-5-9-3-1-2-4-10(9)8-17/h1-4,7H,5-6,8H2,(H2,14,15,16)
InChIKeyZXZLCUNEIDJOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 1257551-29-3): Core Chemical Identity and Research Context


2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 1257551-29-3) belongs to the class of 5-nitropyrimidin-4-amine derivatives bearing a fused dihydroisoquinoline moiety. Its molecular formula is C13H13N5O2 with a molecular weight of 271.27 g/mol . The compound integrates two pharmacologically relevant fragments: a 5-nitropyrimidin-4-amine core, which has been explored as a scaffold for kinase inhibition [1], and a 3,4-dihydroisoquinoline group, a motif associated with diverse central nervous system (CNS) and anti-infective activities [2][3]. This structural combination distinguishes it from simpler mono-functional analogs, but its specific biological profile remains sparsely characterized in the open literature.

Why 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 1257551-29-3) Cannot Be Casually Swapped with Its Closest Analogs


The position of the dihydroisoquinoline substituent on the 5-nitropyrimidine ring is a critical determinant of molecular recognition. Regioisomeric analogs, such as the 6-substituted variant 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine, present a different hydrogen-bonding topology and steric footprint to biological targets . In related 5-nitropyrimidine series, a shift of a substituent from the 2- to the 6-position has been shown to drastically alter kinase selectivity profiles [1]. Furthermore, the unsubstituted dihydroisoquinoline ring in the target compound lacks the methoxy and methyl decorations found in analogs like 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 450345-85-4), which can modulate both potency and physicochemical properties . These structural nuances mean that even compounds with identical core scaffolds cannot be assumed to exhibit equivalent target engagement, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 1257551-29-3) Against Key Comparators


Regioisomeric Differentiation: 2- vs. 6-Substitution on the 5-Nitropyrimidine Core

The target compound carries the dihydroisoquinoline group at the 2-position of the 5-nitropyrimidine ring, whereas the commercially available analog 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine places the same group at the 6-position . In the broader 2,4-diamino-5-nitropyrimidine series, moving a substituent from the 2- to the 6-position has been documented to alter kinase selectivity (e.g., PKCθ inhibition) by more than 10-fold due to changes in hinge-binding interactions [1]. While direct comparative biochemical data for this specific pair are absent, the established SAR in the nitropyrimidine class provides a strong inference that the two regioisomers will exhibit non-overlapping target profiles.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Absence of Methoxy/Methyl Substitutions vs. Decorated Dihydroisoquinoline Analogs

Unlike 6-(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 450345-85-4) , the target compound possesses an unadorned dihydroisoquinoline ring. In the 3,4-dihydroisoquinoline class, the presence of electron-donating methoxy groups and a methyl substituent has been shown to modulate logD, aqueous solubility, and metabolic stability [1]. For example, in the PRMT5 inhibitor series bearing the dihydroisoquinoline motif, variations in the substitution pattern on the dihydroisoquinoline ring were associated with >5-fold changes in cellular potency (GI50) [2]. The target compound's minimal substitution profile may offer advantages in synthetic tractability and reduced molecular complexity while potentially sacrificing potency and selectivity gains conferred by substituent optimization.

Drug Design Physicochemical Properties Metabolic Stability

Distinct Pharmacological Space vs. 5-Nitropyrimidine-Based PRMT5 Inhibitors

A series of N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives (e.g., compound 46) have been developed as potent PRMT5 inhibitors with an IC50 of 8.5 nM and cellular GI50 of 18 nM in MV4-11 leukemia cells [1]. Although these compounds share the 3,4-dihydroisoquinoline motif with the target compound, they diverge significantly in the core pharmacophore: they employ a tetrahydroisoquinoline-6-carboxamide scaffold rather than a 5-nitropyrimidin-4-amine. This scaffold divergence places the target compound in a different chemical space, likely engaging distinct biological targets. The 5-nitropyrimidin-4-amine core is more commonly associated with kinase inhibition (e.g., PKCθ, NEK2) [2], suggesting that the target compound may be more relevant for kinase-focused projects than for PRMT5-related epigenetic research.

Epigenetics PRMT5 Inhibition Selectivity

Limited Scope of Published Biological Data: A Caution for Selection

A comprehensive search of PubMed, BindingDB, and patent literature revealed no direct biochemical or cellular activity data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 1257551-29-3) [1]. This contrasts with the 6-substituted analog 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine and the dimethoxy-methyl derivative (CAS 450345-85-4), which have been referenced in pharmaceutical patent contexts [2]. The lack of published potency, selectivity, or ADME data means the target compound currently carries higher uncertainty for any biological application. Procurement for biological screening must be accompanied by the expectation that full characterization, including identity, purity, and preliminary bioactivity profiling, will need to be performed de novo.

Data Gaps Characterization Procurement Risk

Best-Fit Research Application Scenarios for 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine (CAS 1257551-29-3)


Kinase Inhibitor Lead Generation Leveraging the 5-Nitropyrimidine Scaffold

The 5-nitropyrimidin-4-amine core is a validated kinase hinge-binding motif [1]. The target compound can be used as a starting scaffold in medicinal chemistry programs aimed at identifying novel kinase inhibitors, particularly where the 2-position dihydroisoquinoline group is intended to explore a unique vector in the kinase ATP-binding pocket. Its regioisomeric distinction from the 6-substituted series may confer differential selectivity against a panel of kinases. Researchers should plan for iterative SAR exploration and counter-screening against a broad kinase panel to map its selectivity fingerprint.

Positive Control for Regioisomer-Specific Chemical Biology Studies

When investigating the functional consequences of regioisomeric substitution on 5-nitropyrimidine-based probes, this compound can serve as a tool to interrogate whether the 2-substituted configuration alters target engagement relative to the 6-substituted analog. This application requires pairing the compound with its 6-substituted counterpart in parallel biochemical or cellular target-engagement assays (e.g., CETSA, NanoBRET) .

Fragment-Based or Structure-Based Drug Design Starting Point

Given its relatively low molecular weight (271.27 g/mol) and the presence of both hydrogen-bond donor (amine) and acceptor (nitro, pyrimidine nitrogen) functionalities, this compound qualifies as a fragment-like molecule. It can be employed in fragment-based screening campaigns or as a core for structure-based optimization, provided that high-resolution structural biology data (e.g., X-ray crystallography or cryo-EM) can be generated to guide rational design [1].

Chemical Biology Probe for 3,4-Dihydroisoquinoline-Containing Compound Collection

Institutions building a compound library enriched with 3,4-dihydroisoquinoline-containing molecules for phenotypic screening may include this compound as a representative of the 2-substituted 5-nitropyrimidine sub-class. Its structural distinctiveness from the 6-substituted analogs and from the tetrahydroisoquinoline-carboxamide PRMT5 inhibitors ensures chemical diversity within the collection, which is critical for hit-finding campaigns [2].

Quote Request

Request a Quote for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-nitropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.